molecular formula C15 H24 B105733 (-)-Alloaromadendrene CAS No. 25246-27-9

(-)-Alloaromadendrene

Cat. No. B105733
CAS RN: 25246-27-9
M. Wt: 204.35 g/mol
InChI Key: ITYNGVSTWVVPIC-PDWCTOEPSA-N
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Description

(-)-Alloaromadendrene is a sesquiterpene found in various natural sources, including the leaves of Cinnamomum osmophloeum, a tree indigenous to Taiwan , and in the volatile oils of soft corals such as Clavularia viridis and Sarcophyton acutangulum . This compound has been shown to possess significant biological activities, such as antioxidant properties and the ability to prolong the lifespan of Caenorhabditis elegans .

Synthesis Analysis

The stereoselective total synthesis of (-)-alloaromadendrene has been achieved through a series of chemical reactions starting from a common intermediate, which itself is derived from (+)-3-carene . The synthesis involves the construction of the aromadendrane skeleton, which is a crucial step in the formation of (-)-alloaromadendrene . The process includes an intramolecular aldol condensation and the use of a specially designed precursor .

Molecular Structure Analysis

The molecular structure of (-)-alloaromadendrene has been determined using NMR spectral analysis and chiroptical properties . The compound is a tetracyclic terpenoid hydrocarbon, which means it consists of four interconnected cyclic hydrocarbons. The enantiomer, (+)-alloaromadendrene, has also been identified and isolated from marine sources .

Chemical Reactions Analysis

(-)-Alloaromadendrene undergoes biotransformation when exposed to the plant pathogenic micro-organism Glomerella cingulata. This organism oxidizes (-)-alloaromadendrene at the double bond and at one of the geminal methyl groups on the cyclopropane ring, resulting in the formation of triols hydroxylated at specific carbon positions . These biotransformation reactions highlight the reactivity of the compound and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical properties of (-)-alloaromadendrene are not detailed in the provided papers, its chemical properties, such as its antioxidant activity and its role in stress resistance and longevity in C. elegans, are well documented . The compound's ability to protect against oxidative stress suggests that it has significant potential for use as an antioxidant in various applications. Additionally, the compound's structure and reactivity, as demonstrated by its biotransformation by G. cingulata, provide insights into its chemical behavior .

Scientific Research Applications

  • Biotransformation by Glomerella cingulata

    • Miyazawa, Uemura, and Kameoka (1995) explored the biotransformation of (-)-alloaromadendrene by Glomerella cingulata, a plant pathogenic micro-organism. The research demonstrated that G. cingulata can oxidize (-)-alloaromadendrene, leading to the formation of triols with hydroxylation at specific carbon positions. This study provides insights into the metabolic pathways and potential applications of (-)-alloaromadendrene in biotransformation processes (Miyazawa, Uemura, & Kameoka, 1995).
  • Antiproliferative Properties

    • Sawant et al. (2007) reported on the antiproliferative properties of (+)-alloaromadendrene, extracted from the Red Sea soft coral Sarcophyton glaucum. The compound exhibited potent inhibition of the proliferation of highly malignant + SA mammary epithelial cells. This research highlights the potential of (-)-alloaromadendrene in developing treatments for cancer and related diseases (Sawant et al., 2007).
  • Potential in Aging and Oxidative Stress Resistance

    • A study by Yu et al. (2014) on Cinnamomum osmophloeum revealed that essential oil alloaromadendrene from its leaves not only protects against oxidative stress but also prolongs the lifespan of Caenorhabditis elegans. This suggests a potential application of (-)-alloaromadendrene in aging research and as an antioxidant (Yu et al., 2014).
  • Synthetic Studies and Chemical Analysis

    • Research by Tanaka et al. (1996) on the stereoselective total syntheses of (+)-aromadendrene and (−)-alloaromadendrene provides a foundation for the chemical analysis and synthesis of these compounds. This study is significant for understanding the structural properties and synthetic pathways of (-)-alloaromadendrene (Tanaka et al., 1996).
  • Phytochemical Characteristics and Antioxidant Activities

    • A study on the essential oils from leaves of mixed-type C. osmophloeum, which contain minor amounts of alloaromadendrene, demonstrated in vivo antioxidant activities and a key role against juglone-induced oxidative stress in C. elegans (Yu et al., 2014).

properties

IUPAC Name

(1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYNGVSTWVVPIC-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881267
Record name (-)-Alloaromadendrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Alloaromadendrene

CAS RN

25246-27-9
Record name (-)-Alloaromadendrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alloaromadendrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,520
Citations
CW Yu, WH Li, FL Hsu, PL Yen… - Journal of agricultural …, 2014 - ACS Publications
… Additionally, alloaromadendrene not only acts protective … DAF-16 is required for alloaromadendrene-mediated oxidative stress … osmophloeum and essential oil …
Number of citations: 48 pubs.acs.org
M Miyazawa, T Uemura, H Kameoka - Phytochemistry, 1995 - Elsevier
The biotransformation of ( + )-aromadendrene and ( − )-alloaromadendrene by a plant pathogenic micro-organism, Glomerella cingulata, was investigated. Glomerella cingulata …
Number of citations: 43 www.sciencedirect.com
A Jesionek, L Poblocka-Olech, B Zabiegala… - … of Chromatography B, 2018 - Elsevier
… validated for quantification of ledol and alloaromadendrene in R. tomentosum essential oils … The content of ledol and alloaromadendrene in different samples was determined using the …
Number of citations: 15 www.sciencedirect.com
G Buechi, W Hofheinz… - Journal of the American …, 1969 - ACS Publications
… Neither provedto be the enantiomer of aromadendrene or alloaromadendrene. An analogous sequence … Naturally occurring globulol, alloaromadendrene, ledol, and viridoflorol are now …
Number of citations: 95 pubs.acs.org
AM Abd‐ElGawad, AI Elshamy… - Chemistry & …, 2019 - Wiley Online Library
… Although no study explored the allelopathic activity of the major identified compounds such as isoshyobunone, isocembrol, and alloaromadendrene oxide-1, we suppose that the …
Number of citations: 35 onlinelibrary.wiley.com
WN Setzer - Natural Product Communications, 2008 - journals.sagepub.com
… of the compositions of the essential oils reveals that, of the aromadendrane sesquiterpene hydrocarbons, the overall more abundant are aromadendrene and alloaromadendrene (…
Number of citations: 9 journals.sagepub.com
NH Tuan, LV Quang, NT Tung, NB Ngoc… - Journal of Essential …, 2021 - Taylor & Francis
… The most abundant sesquiterpenes in rhizome were found to be α-copaene (32.2 %) and (-)-allo-aromadendrene (11.3 %) while these compounds in leaves were identified only as 5.0 …
Number of citations: 4 www.tandfonline.com
L Dolejš, F Šorm - Tetrahedron Letters, 1959 - Elsevier
… isomeric with aromadendrene which we called alloaromadendrene. Further, we elucidated the … Ledol and viridiflorol are derived from alloaromadendrene (the same configuration at Cl), …
Number of citations: 15 www.sciencedirect.com
JM DE SIQUEIRA, L Müller, CA Carollo… - Journal of the Chilean …, 2003 - SciELO Chile
The essential oils obtained from the dried and fresh leaves of Duguetia glabriuscula-(Annonaceae) were analyzed by GC/MS and compared. By employing the usual phytochemical …
Number of citations: 16 www.scielo.cl
DS Parmena, CA Mgina, CC Joseph - Tanzania Journal of Science, 2012 - ajol.info
… The cytotoxicity may be contributed by components including (-)alloaromadendrene that … among the identified compounds; alloaromadendrene, cadinols, aristolone and γ-cadinene are …
Number of citations: 9 www.ajol.info

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